5-Fluoro-2-(piperidin-1-yl)pyridine
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Description
5-Fluoro-2-(piperidin-1-yl)pyridine, also known as 5-FPP, is an organic compound that has recently become a subject of intense scientific research. It is a fluorinated pyridine derivative that has a wide range of applications in the fields of chemistry and biochemistry. The compound has been found to be useful in the synthesis of various pharmaceuticals and other biologically active compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Analgesic Potential in Neuropathic Pain
5-Fluoro-2-(piperidin-1-yl)pyridine, through its association with certain receptor agonists, has been researched for its analgesic properties, particularly in the context of neuropathic pain. In a study, the use of specific agonists, including compounds structurally related to 5-Fluoro-2-(piperidin-1-yl)pyridine, demonstrated significant analgesic effects in a rat model of spinal cord injury, indicating a potential avenue for treating chronic neuropathic pain. The agonists used in this research interact with the 5-HT(1A) receptors, showing that activation of these receptors can lead to potent analgesic effects, especially in the context of trigeminal neuropathic pain and spinal cord injury-induced pain (Colpaert et al., 2004), (Deseure et al., 2002), (Deseure et al., 2003), (Wu et al., 2003).
Imaging and Radioligand Potential
Further research has explored the potential of related compounds as radioligands in Positron Emission Tomography (PET) imaging. Compounds structurally akin to 5-Fluoro-2-(piperidin-1-yl)pyridine have been studied for their ability to act as antagonists for serotonin 5-HT1A receptors. These compounds, like p-[18F]MPPF, have shown promise in providing accurate imaging of 5-HT1A receptors in the brain, making them valuable in the study of neuropsychiatric conditions. The stability of the carbon-fluorine bond and the ability to cross the blood-brain barrier are crucial factors contributing to their potential use in imaging studies (Plenevaux et al., 2000).
Potential in Treating Eating Disorders
In the realm of neuropsychopharmacology, analogs of 5-Fluoro-2-(piperidin-1-yl)pyridine have been implicated in modulating feeding behavior and have shown potential in treating conditions like binge eating. This is attributed to the interaction of these compounds with orexin receptors, specifically OX1R. Antagonism at these receptors has demonstrated effectiveness in reducing compulsive food consumption in preclinical models, suggesting a novel approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
properties
IUPAC Name |
5-fluoro-2-piperidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKOZTCIBFWICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693202 |
Source
|
Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-1-yl)pyridine | |
CAS RN |
1287218-71-6 |
Source
|
Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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